Phallacidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Phallacidin is a bicyclic toxin found in the deadly Amanita phalloides mushroom, commonly known as the death cap []. While it poses a serious health threat if ingested, phallacidin has become a valuable tool in scientific research due to its unique properties. Here's a closer look at its applications:

Studying F-actin Dynamics

Phallacidin binds specifically to F-actin, a crucial component of the cellular cytoskeleton responsible for cell shape, motility, and division []. This binding disrupts F-actin polymerization, preventing the formation of new filaments and causing the disassembly of existing ones []. This ability has made phallacidin a valuable tool for researchers studying F-actin dynamics in various cellular processes, including:

- Cell migration: By inhibiting F-actin polymerization, phallacidin can help researchers understand how cells move and interact with their environment [].

- Cell division: F-actin plays a critical role in cell division. Phallacidin can be used to study the mechanisms of mitosis and cytokinesis by disrupting these processes [].

- Endocytosis: F-actin is involved in the formation of vesicles during endocytosis, the process by which cells take up material from the external environment. Phallacidin can be used to study this process by inhibiting vesicle formation [].

Investigating Protein-Protein Interactions

Phallacidin can also be used to study protein-protein interactions. Since it binds specifically to F-actin, it can be used to identify proteins that interact with F-actin directly or indirectly []. This information can be crucial for understanding various cellular processes that rely on F-actin function.

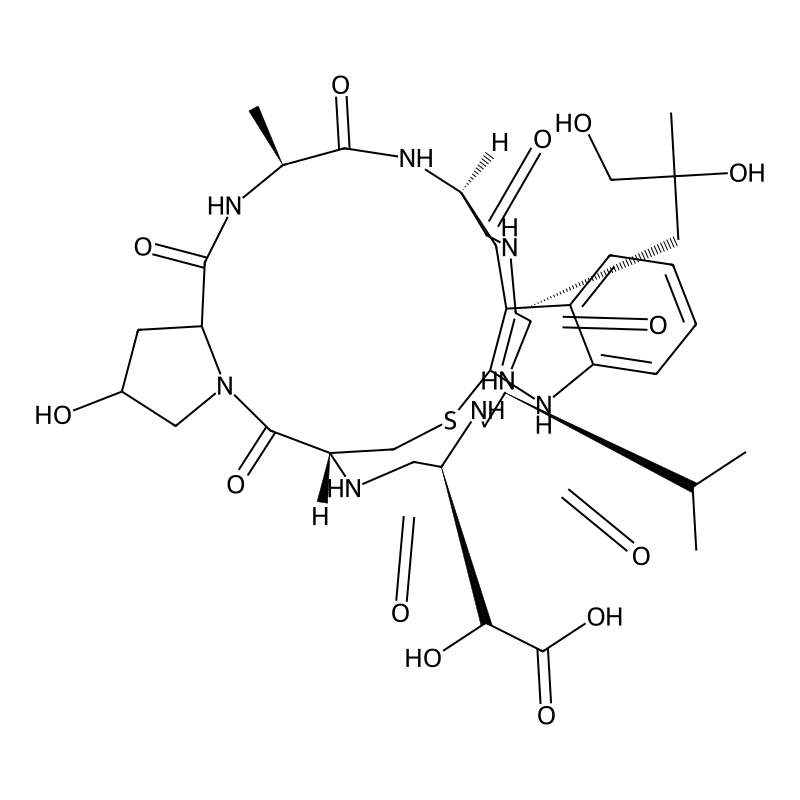

Phallacidin is a bicyclic peptide belonging to the class of phallotoxins, which are potent toxins derived from certain species of mushrooms, particularly the Amanita genus. Its empirical formula is C37H50N8O13S, and it has a molecular weight of approximately 846.90 g/mol . Phallacidin is characterized by its ability to bind to filamentous actin (F-actin), thereby stabilizing actin filaments and preventing their depolymerization. This mechanism disrupts normal cellular functions, making phallacidin a significant compound in studies related to cytoskeletal dynamics and cell biology .

Phallacidin is a toxin and should be handled with care in a laboratory setting. It can cause irritation upon contact with skin and eyes and may be harmful if ingested []. Always wear appropriate personal protective equipment (PPE) when handling phallacidin, and follow proper disposal procedures according to institutional guidelines.

Data:

Phallacidin exhibits several notable chemical properties:

- Stability in Biological Systems: It is resistant to proteolytic degradation, allowing it to persist in cellular environments.

- Binding Affinity: Phallacidin binds specifically to F-actin at the interface between actin subunits, which enhances the stability of the actin filaments .

- Reactivity: The compound has been studied for its reactivity using Global Reactivity Descriptors, indicating a relatively high electrophilicity compared to other phallotoxins .

Phallacidin's primary biological activity involves its interaction with actin filaments. Here are key points regarding its effects:

- Actin Stabilization: By binding to F-actin, phallacidin significantly reduces the rate of dissociation of actin monomers from filament ends, effectively stabilizing the filament structure .

- Cytotoxic Effects: The stabilization of actin can lead to cytotoxic effects, as it disrupts normal cellular processes such as motility and division .

- Fluorescent Tagging: Phallacidin is often conjugated with fluorophores for use in microscopy to visualize actin filaments in cells, aiding in research on cytoskeletal dynamics .

Phallacidin can be synthesized through various methods:

- Natural Synthesis: It is biosynthesized in Amanita species through a series of post-translational modifications including proteolytic cleavage, cyclization, and cross-linking involving tryptophan and cysteine residues .

- Chemical Synthesis: Laboratory synthesis typically involves solid-phase peptide synthesis techniques. A major challenge is forming the unique tryptathionine bond that connects cysteine and tryptophan .

Phallacidin has several applications in scientific research:

- Cell Biology Research: It is widely used as a tool for studying the dynamics of the cytoskeleton and actin polymerization.

- Fluorescence Microscopy: Phallacidin conjugated with fluorescent dyes allows researchers to visualize actin structures within cells, enhancing our understanding of cellular architecture and function .

- Drug Development: Insights gained from studying phallacidin's interactions with actin may inform the design of therapeutic agents targeting cytoskeletal dynamics in various diseases .

Studies have shown that phallacidin interacts with various cellular components:

- Actin Filaments: Its primary interaction is with F-actin, where it stabilizes filamentous structures against depolymerization.

- Signal Transduction Pathways: By affecting cytoskeletal integrity, phallacidin can influence various signaling pathways related to cell growth and differentiation .

Phallacidin shares structural and functional similarities with several other phallotoxins. Here’s a comparison highlighting its uniqueness:

| Compound | Molecular Weight | Binding Affinity | Unique Features |

|---|---|---|---|

| Phalloidin | 804.91 g/mol | High | First cyclic peptide discovered; stabilizes F-actin more effectively. |

| Phallacin | 830.98 g/mol | Moderate | Less potent than phallacidin but similar structural features. |

| Phallisacin | 844.99 g/mol | Moderate | Contains additional modifications affecting its reactivity. |

| Phallisin | 818.93 g/mol | Low | Less effective at stabilizing actin compared to phallacidin. |

| Prophalloin | 818.93 g/mol | Low | Precursor form; less studied than phallacidin. |

Phallacidin is unique among these compounds due to its specific binding characteristics and higher potency in stabilizing actin filaments compared to others like phalloidin and phallacin .

Ribosomal Biosynthesis Pathway

Phallacidin biosynthesis follows a distinctive ribosomal pathway that differs fundamentally from the nonribosomal peptide synthetase mechanisms typically employed by other fungal cyclic peptides [3] [8]. The biosynthetic process begins with the transcription of the PHA1 gene, which directly encodes the phallacidin precursor in Amanita bisporigera [3]. This gene produces a proprotein of 34 amino acids, with the mature toxin sequence flanked by conserved amino acid sequences [3] [14].

The ribosomal synthesis pathway involves multiple stages of gene expression and protein processing [8]. Initial transcription produces a polyadenylated messenger ribonucleic acid of approximately 380 base pairs, which contains three introns with conventional GT/AG intron borders [3]. Two introns measuring 57 and 70 nucleotides are located in the 3' untranslated region, while a 51-nucleotide intron interrupts the fourth codon from the end [3]. This complex gene structure indicates sophisticated regulatory mechanisms governing phallacidin production.

The MSDIN gene family, which encompasses phallacidin-encoding sequences, demonstrates remarkable diversity within Amanita species [27] [30]. Each species possesses approximately 30 MSDIN genes, most of which are predicted to encode unknown cyclic peptides beyond the characterized toxins [27]. The genes are characterized by conserved upstream and downstream sequences flanking a hypervariable toxin region capable of encoding peptides of 7-10 amino acids [3] [30].

Proprotein Processing

The conversion of the phallacidin proprotein to its mature form requires precise proteolytic processing at specific proline residues [11] [14]. The 34-amino acid precursor contains invariant proline residues that flank the hypervariable region encoding the mature toxin sequence [11]. These proline residues serve as recognition sites for specialized processing enzymes that cleave the proprotein to release the linear peptide corresponding to the mature toxin [8] [11].

Research conducted on Conocybe albipes, a phalloidin-producing mushroom, has elucidated the mechanism of proprotein processing [11] [14]. The processing enzyme cleaves synthetic phallacidin precursor peptides at both proline bonds, with the C-terminal proline bond being cleaved first or significantly faster than the N-terminal bond [11]. This non-processive cleavage pattern results in the transient accumulation of an N-terminal intermediate before the final mature peptide is released [11].

The specificity of the processing mechanism ensures that proline remains as the terminal amino acid in the mature toxin, a characteristic feature shared by all known Amanita cyclic peptides [3] [11]. Mass spectrometric analysis has confirmed that the processing yields the exact seven-amino acid sequence AWLVDCP that constitutes mature phallacidin [11] [14].

Post-Translational Modifications

Following initial proteolytic processing, phallacidin undergoes several critical post-translational modifications that are essential for its biological activity [7]. The linear heptapeptide must be cyclized through peptide bond formation, and various hydroxylation and other oxidative modifications occur to produce the final bioactive compound [7] [12].

Two key enzymes have been identified as crucial for phallacidin post-translational modifications in related amatoxin biosynthesis pathways [7]. Flavin mono-oxygenase 1 (FMO1) catalyzes essential oxygenation reactions, and its disruption abolishes toxin formation while leading to accumulation of intermediate compounds with reduced oxygen content [7]. Cytochrome P450-29 performs specific hydroxylation reactions at critical positions that are necessary for biological activity [7].

The post-translational modification process involves multiple oxygenation steps that must occur in a coordinated sequence [7] [12]. Without proper hydroxylation or sulfoxidation, there is a dramatic decrease in biological activity, emphasizing the critical importance of these modifications for toxin function [7]. The modifications include hydroxylation of specific amino acid residues and the formation of sulfur-containing cross-bridges that stabilize the cyclic structure [1] [12].

Role of Prolyl Oligopeptidase in Processing

Prolyl oligopeptidase plays a central role in phallacidin biosynthesis by catalyzing both the initial proteolytic cleavage and the subsequent cyclization of the linear peptide [11] [14] [16]. This enzyme belongs to the prolyl oligopeptidase subfamily of serine proteases (EC 3.4.21.26) and demonstrates specific activity toward proline-containing peptide substrates [11] [14].

The prolyl oligopeptidase from Conocybe albipes has been extensively characterized and shown to efficiently process synthetic phallacidin precursor peptides [11] [14]. The enzyme exhibits classical prolyl oligopeptidase properties, including sensitivity to the specific inhibitor benzyloxycarbonyl-Pro-prolinal and ability to utilize chromogenic prolyl oligopeptidase substrates [11]. Kinetic analysis reveals that the enzyme cleaves the C-terminal proline bond preferentially, followed by cleavage at the N-terminal proline residue [11].

Two distinct prolyl oligopeptidase genes, POPB and POPA, have been identified in toxic Amanita species [16] [30]. POPB appears to be specifically dedicated to cyclic peptide biosynthesis, as evidenced by its restricted distribution to toxin-producing species and its clustering in phylogenetic analyses [16] [30]. POPA represents a housekeeping gene with broader distribution among fungal species [16] [30]. The POPB enzyme catalyzes both hydrolysis of peptide bonds and transpeptidation reactions necessary for cyclization [16].

Evolutionary Aspects of Phallacidin Biosynthesis

The evolutionary history of phallacidin biosynthesis reveals a complex pattern of gene acquisition and diversification across distantly related fungal genera [15] [16] [17]. Phylogenetic analyses of MSDIN genes and prolyl oligopeptidase sequences provide evidence for horizontal gene transfer as a mechanism explaining the disjunct distribution of toxin-producing capabilities among Amanita, Galerina, and Lepiota species [16] [17].

The POPB gene tree shows striking incongruence with species phylogeny, forming a well-supported monophyletic clade despite the genera belonging to different families [16] [17]. This pattern strongly suggests horizontal gene transfer, particularly between Amanita and Galerina lineages [16]. The POPB genes evolve at significantly slower rates compared to housekeeping genes, consistent with horizontal transfer rather than massive gene loss scenarios [16] [17].

Within the genus Amanita, the MSDIN gene family has undergone rapid expansion and diversification [15] [27]. The death cap mushroom Amanita phalloides and destroying angel Amanita bisporigera each possess approximately 30 MSDIN genes, representing a broad capacity for cyclic peptide synthesis [27]. Pangenomic analyses reveal that each individual death cap possesses a unique suite of MSDIN genes, with significant differentiation between Californian and European populations [15].

The evolutionary dynamics of MSDIN genes demonstrate strong natural selection maintaining toxin gene diversity [15]. Chemical profiling confirms that MSDIN genes are actively expressed and result in distinct phenotypic outcomes, indicating their functional importance [15]. The physical clustering of toxin genes within genomes suggests coordinated regulation of their expression [15].

Genetic Basis of Production in Amanita Species

The genetic foundation of phallacidin production in Amanita species rests on a coordinated network of genes that includes the MSDIN family members, processing enzymes, and post-translational modification machinery [3] [13] [28]. The PHA1 gene serves as the primary determinant of phallacidin biosynthesis, encoding the 34-amino acid precursor protein that contains the AWLVDCP sequence [3] [18].

Genomic distribution analysis reveals that PHA1 and related MSDIN genes are present exclusively in toxic species of Amanita section Phalloideae but are absent from non-toxic species in other sections [3] [18]. This restricted distribution provides a molecular explanation for the taxonomic limitation of deadly toxin production within the genus [3]. Southern blot hybridization studies confirm that all tested species synthesizing amatoxins and phallotoxins possess AMA1 and PHA1 genes, while non-producers lack these sequences entirely [3] [18].

The expression patterns of MSDIN genes demonstrate differential regulation, with some genes highly expressed while others remain at low levels [13] [30]. Transcriptomic analysis of Amanita molliuscula revealed that only two MSDIN genes achieved high expression levels (FPKM values exceeding 100), while the majority were expressed at minimal levels [13]. This differential expression correlates directly with the final peptide products detected in the mushrooms [13].

Multiple copies of phallacidin-encoding genes exist within individual Amanita genomes, providing redundancy and potentially contributing to high toxin production levels [3] [28]. Amanita bisporigera possesses at least two copies of the PHA1 gene, both capable of encoding functional phallacidin [3]. The presence of multiple gene copies may represent an evolutionary strategy to ensure robust toxin production under varying environmental conditions [28].

| Property | Value |

|---|---|

| Chemical Name | Phallacidin |

| Molecular Formula | C37H50N8O13S |

| Molecular Weight | 846.90 g/mol |

| Amino Acid Sequence | AWLVDCP |

| Peptide Type | Bicyclic heptapeptide |

| Precursor Size | 34 amino acids |

| Primary Gene | PHA1 |

| Processing Enzyme | Prolyl oligopeptidase B |

| Species | Geographic Distribution | MSDIN Genes | Phallacidin Production |

|---|---|---|---|

| Amanita phalloides | Europe, invasive California | ~30 genes | Yes |

| Amanita bisporigera | North America | ~30 genes | Yes |

| Amanita exitialis | Asia | Multiple copies | Yes |

| Galerina marginata | Northern hemisphere | Limited diversity | No |

| Lepiota brunneoincarnata | Europe | Limited diversity | No |

Phallacidin exhibits a distinctive bicyclic heptapeptide architecture that fundamentally defines its biological activity and structural properties [1] [2]. The compound possesses a molecular formula of C₃₇H₅₀N₈O₁₃S with a molecular weight of 846.9 g/mol, classifying it as a homodetic bicyclic heptapeptide containing a sulfide bridge [3] [4]. This structural framework consists of seven amino acid residues arranged in a cyclic configuration, with the amino acid sequence determined as alanine-tryptophan-leucine-valine-D-hydroxyaspartate-cysteine-4-hydroxyproline [5] [6].

The bicyclic nature of phallacidin distinguishes it from monocyclic peptides and contributes significantly to its structural rigidity and biological activity. Nuclear magnetic resonance spectroscopy studies have demonstrated that toxic phallotoxins, including phallacidin, maintain a rigid molecular structure in aqueous solution, contrasting with non-toxic peptide derivatives that exhibit multiple conformations [7]. This rigidity correlates directly with biological activity, as the conformational constraint provided by the bicyclic architecture is essential for high-affinity binding to filamentous actin [8] [9].

The heptapeptide backbone provides the structural scaffold upon which the critical functional groups are positioned. The seven-membered ring system creates a compact, globular structure that optimizes the spatial arrangement of amino acid side chains for protein-protein interactions. This architecture enables phallacidin to bind stoichiometrically to actin subunits, with approximately one phallacidin molecule per actin monomer in the filament [10] [11].

Thioether Bridge Formation

The thioether bridge in phallacidin represents one of its most distinctive and functionally critical structural features. This unusual covalent linkage forms between the second position tryptophan and the sixth position cysteine residue, creating a tryptathionine cross-link that establishes the inner ring structure [10] [11] [12]. This cysteine-tryptophan thioether bridge is unprecedented in natural products outside of the phallotoxin family and contributes significantly to the compound's unique biological properties.

The formation of the thioether bridge occurs through a sulfide linkage between the sulfur atom of the cysteine residue and the indole ring of tryptophan [10] [11]. This cross-link creates a rigid constraint that locks the peptide into a specific three-dimensional conformation essential for biological activity. The thioether bridge effectively transforms the linear heptapeptide into a bicyclic structure, with the main peptide backbone forming the outer ring and the tryptophan-cysteine linkage creating the inner ring [12].

Structural studies have revealed that the thioether bridge is essential for maintaining the active conformation of phallacidin. At elevated pH conditions, this thioether linkage can be cleaved, resulting in complete loss of affinity for actin and abolition of biological activity [10] [11]. This pH sensitivity demonstrates the critical importance of the intact thioether bridge for maintaining the structural integrity required for protein-protein interactions.

The unique chemistry of the thioether bridge also influences the spectroscopic properties of phallacidin. The covalent linkage between tryptophan and cysteine results in characteristic ultraviolet absorption spectra with slightly shifted wavelengths compared to free tryptophan [1]. This spectroscopic signature has been utilized historically for the identification and characterization of phallotoxins.

Conformational Analysis in Solution

Comprehensive conformational analysis of phallacidin in aqueous solution has been conducted using advanced nuclear magnetic resonance spectroscopy techniques, particularly 500 MHz ¹H-NMR spectroscopy in conjunction with molecular modeling approaches [7] [8]. These studies have revealed that phallacidin maintains a remarkably rigid molecular structure in solution, a property that directly correlates with its biological activity and distinguishes it from non-toxic peptide analogs.

Rotating-frame nuclear Overhauser effect spectroscopy experiments have demonstrated that phallacidin exhibits only a single set of signals in ROESY spectra, indicating the presence of a single, well-defined conformation rather than multiple rapidly interconverting conformers [13] [9]. This conformational homogeneity contrasts sharply with non-toxic peptide derivatives that display multiple sets of signals, suggesting the existence of conformers interconverting more slowly than the nuclear magnetic resonance time scale.

The solution structure of phallacidin has been investigated using homo- and heteronuclear nuclear magnetic resonance techniques to assign proton and carbon resonances [14] [15]. Intramolecular proton-proton distances derived from rotating-frame nuclear Overhauser effect experiments have been utilized as constraints in energy minimization and molecular dynamics calculations using specialized software packages such as GROMOS [14]. These computational approaches have provided detailed insights into the three-dimensional arrangement of atoms within the phallacidin molecule.

Molecular dynamics simulations have revealed that the structural flexibility of phallacidin is critical for its biological activity, with conformational constraints determining actin binding affinity [16] [14]. The rigid bicyclic structure maintains a stable tertiary conformation that correlates with biological function, ensuring optimal positioning of functional groups for protein-protein interactions [15].

Structural Determinants of Biological Activity

The biological activity of phallacidin as a filamentous actin-binding agent is determined by specific structural features that work in concert to create a high-affinity binding interface. The most critical structural determinant is the rigid bicyclic heptapeptide architecture, which provides the conformational constraint necessary for maintaining the active conformation [7] [8] [9]. This structural rigidity ensures that phallacidin can recognize and bind specifically to the interface between actin subunits in filamentous actin.

The thioether bridge between tryptophan and cysteine serves as the primary structural determinant for biological activity, as this covalent cross-link is essential for maintaining the three-dimensional structure required for actin binding [10] [11] [12]. Disruption of this bridge through chemical modification or pH changes results in complete loss of biological activity, demonstrating its critical importance for function.

The specific amino acid sequence of phallacidin contributes to its binding specificity and selectivity for filamentous actin over monomeric actin. The sequence alanine-tryptophan-leucine-valine-D-hydroxyaspartate-cysteine-4-hydroxyproline provides the necessary chemical diversity to create multiple contact points with the actin surface [5] [6]. The presence of D-hydroxyaspartate distinguishes phallacidin from phalloidin and affects binding kinetics and specificity [6].

The carboxyl group present in phallacidin's structure enables coupling reactions and chemical modifications while maintaining biological activity [2] [17]. This functional group allows for the attachment of fluorescent labels or other chemical moieties without significantly compromising the compound's ability to bind and stabilize filamentous actin.

Comparative Structure Analysis with Other Phallotoxins

Phallacidin belongs to the phallotoxin family, which consists of at least seven structurally related bicyclic heptapeptides isolated from Amanita phalloides [18] [19]. Comparative structural analysis reveals both similarities and distinct differences between phallacidin and other family members, particularly phalloidin, which serves as the prototypical phallotoxin.

The primary structural difference between phallacidin and phalloidin lies in their amino acid composition. While phalloidin contains D-threonine, phallacidin contains D-hydroxyaspartate, and this substitution affects both molecular weight and binding characteristics [18] [6]. Phallacidin has a molecular weight of 846.9 g/mol compared to phalloidin's 788.9 g/mol, reflecting the presence of additional functional groups [2] [20].

Comparative conformational analysis using nuclear magnetic resonance spectroscopy has revealed that phallacidin partially resembles phalloidin in the critical region spanning cysteine-3 to tryptophan-6, specifically in the Cys³-Pro⁴-Ala⁵-Trp⁶ segment [7] [21]. This structural similarity in the active site region explains why both compounds exhibit comparable biological activities and actin-binding affinities.

The binding affinity of phallacidin for filamentous actin is very similar to that of phalloidin, with both compounds exhibiting dissociation constants in the nanomolar range [22] [23]. However, the presence of the carboxyl group in phallacidin provides additional chemical reactivity that distinguishes it from phalloidin and enables specific applications in biochemical research [2] [17].

Structure-Function Relationships

The structure-function relationships in phallacidin demonstrate how specific molecular features contribute to its biological activity as a filamentous actin-stabilizing agent. The bicyclic heptapeptide architecture serves as the primary structural framework that provides the conformational rigidity necessary for high-affinity protein-protein interactions [1] [2] [3]. This structural constraint ensures that phallacidin maintains its active conformation in physiological conditions.

The thioether bridge between tryptophan and cysteine functions as the critical covalent cross-link that maintains structural integrity and enables specific recognition of the actin binding site [10] [11] [12]. This unique chemical linkage not only provides structural stability but also creates the precise three-dimensional arrangement of functional groups required for optimal binding interactions.

The specific amino acid sequence determines the binding specificity and selectivity of phallacidin for filamentous actin over monomeric actin [5] [6]. Each residue contributes to the overall binding interface, with hydrophobic residues facilitating membrane interactions and polar residues enabling water solubility and cellular uptake [24] [25].

The molecular weight of 846.9 g/mol represents an optimal size for actin filament binding, allowing phallacidin to bind stoichiometrically to actin subunits without sterically interfering with other actin-binding proteins [2] [10]. This size constraint ensures that phallacidin can stabilize actin filaments while maintaining their functional properties.

The presence of hydroxyl groups contributes to the compound's solubility properties and enables cellular penetration and distribution [24] [25]. These functional groups also provide sites for potential hydrogen bonding interactions with the actin surface, enhancing binding affinity and specificity.

The carboxyl group in phallacidin enables chemical modification and conjugation reactions while maintaining biological activity [2] [17]. This functional group allows for the attachment of fluorescent labels, biotinylation, or other chemical modifications that expand the compound's utility in biochemical and cell biological applications.